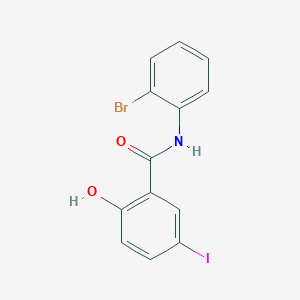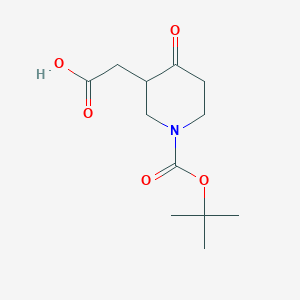
2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid typically involves the protection of the amine group in piperidine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can improve the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the carbonyl group.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Substitution: The major products are the substituted derivatives of the original compound.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block in peptide synthesis.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be selectively removed under acidic conditions, allowing for the sequential construction of complex molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine: Similar in structure but lacks the acetic acid moiety.
N-Boc-piperazine: Contains a piperazine ring instead of a piperidine ring.
N-Boc-4-aminobutyric acid: Similar Boc-protected compound with a different backbone.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-4-oxopiperidin-3-yl)acetic acid is unique due to the presence of both the Boc-protected amine and the acetic acid moiety. This dual functionality allows for versatile applications in organic synthesis, particularly in the construction of complex molecules where selective protection and deprotection are required .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-5-4-9(14)8(7-13)6-10(15)16/h8H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDJNGXVLDFZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)
![4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid](/img/structure/B6363222.png)
![2-({[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amino)-2-phenylacetic acid](/img/structure/B6363225.png)
![2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid](/img/structure/B6363234.png)
![6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363241.png)
![2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'h-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazin]-4'-one](/img/structure/B6363248.png)
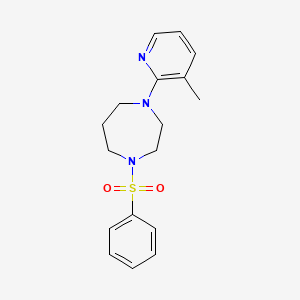
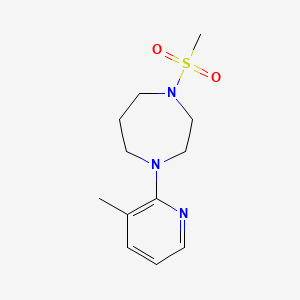
![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)methyl]amino}acetate](/img/structure/B6363272.png)
![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate](/img/structure/B6363276.png)
![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate](/img/structure/B6363278.png)
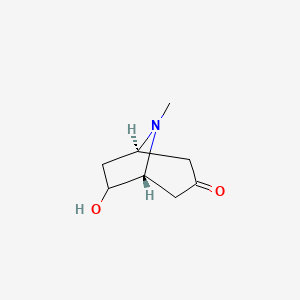
![Bis[2-(DI-T-butylphosphino)ethyl]amine](/img/structure/B6363289.png)
